Compound Description: 1-(4-Fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one (compound 5 in []) is a key intermediate in the synthesis of (R)-(+)-α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, an antipsychotic agent.
Relevance: This compound shares a 5-fluoro-2-pyrimidinyl moiety with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine. The piperazine ring in this compound is analogous to the morpholine ring in 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine, both acting as cyclic amine substituents on the pyrimidine ring. []
Compound Description: (R)-(+)-α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (compound 6 in [, ]) is an effective antipsychotic agent under development at Bristol-Myers Squibb. [] It shows good activity and duration of action in inhibiting both conditioned avoidance responding and apomorphine-induced stereotypy in rats. []
Relevance: This compound shares a 5-fluoro-2-pyrimidinyl moiety and a piperazine ring with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine. The presence of a fluorophenyl group and a butanol chain further emphasizes the structural similarities between the two compounds. [, ]
Compound Description: This series of compounds explored the impact of chirality on potency and in vivo efficacy of antibacterial agents. [] The 3S configuration in the pyridobenzoxazine series and the (2S,3R) configuration of the 3-amino-2-methyl-1-azetidinyl moiety for all new compounds conferred the best antibacterial activity. []
Relevance: These compounds showcase the importance of a 3-amino-azetidinyl group for antibacterial activity, a feature also present in 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine. Although the core structure is a quinoline instead of a pyrimidine, the presence and substitution of the azetidine ring establish a relevant structural relationship. []
Compound Description: This compound, (3b in []) served as a base for developing a series of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). The goal was to achieve higher lipophilicity for better blood-brain barrier penetration than the existing radiotracer 2-[(18)F]fluoro-A-85380. []
Relevance: The key shared feature with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine is the 4-pyridinyl group, highlighting the importance of this moiety in targeting nAChRs. Although this compound utilizes a pyridine core and a pyrrolidine ring, the overall structural similarities are significant. []
4-Morpholino-5-(4-pyridinyl)pyridine derivatives
Compound Description: This series of compounds, specifically the 3-cyano derivative (AWD 122-14) [], demonstrated positive inotropic activity comparable to milrinone. This activity was attributed to the partial inhibition of phosphodiesterase III (PDE III). []
Relevance: These compounds share the 4-pyridinyl and morpholine moieties with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine, emphasizing the significance of these structural features in influencing biological activity. The core structure in these compounds is a pyridine ring, but the shared substituents highlight the relevant structural relationship. []
Compound Description: JNJ-1930942 is a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). [] It enhances choline-evoked calcium influx, improves sensory gating, and facilitates long-term potentiation in animal models. []
Relevance: The shared feature with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine is the 4-pyridinyl group, suggesting its relevance in targeting nAChRs. Although JNJ-1930942 utilizes a thiazole core, the presence of the 4-pyridinyl group establishes a relevant structural connection. []
Compound Description: LY2784544 is a kinase inhibitor that was identified as a novel GPR39 agonist through a β-arrestin recruitment screening approach. [] Its activity at GPR39 was found to be modulated by zinc, indicating a potential allosteric mechanism. []
Relevance: The key shared feature with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine is the morpholine ring, highlighting its potential role in influencing biological activity. Although LY2784544 has a complex imidazopyridazine core structure, the presence of the morpholine ring suggests a relevant structural link. []
Compound Description: GSK2636771, like LY2784544, is a kinase inhibitor that was identified as a novel GPR39 agonist through screening. [] Its activity at GPR39 was also found to be modulated by zinc. []
Relevance: Similar to LY2784544, the key shared feature with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine is the morpholine ring. Although GSK2636771 has a benzimidazole core structure, the presence of the morpholine ring suggests a relevant structural link. []
Compound Description: Compound 17 is a potent, long-acting human neurokinin-1 (hNK-1) receptor antagonist. [] It demonstrates good oral bioavailability and a long duration of action in preclinical models. []
Relevance: The shared structural feature with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine is the morpholine ring, emphasizing its potential role in influencing biological activity. Although Compound 17 utilizes a triazole group and lacks the pyrimidine core, the presence of the morpholine ring and fluorophenyl group establishes a relevant structural connection. []
Compound Description: Compound 11 is a water-soluble prodrug of Compound 17, designed for intravenous administration. [] It is converted to Compound 17 in vivo, exhibiting equivalent efficacy in preclinical models. []
Relevance: This compound also shares the morpholine ring and fluorophenyl group with 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine. While Compound 11 is a phosphorylated derivative of Compound 17, it still maintains the core structural features that relate it to 4-{5-fluoro-2-[3-(4-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}morpholine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.